1-(2-Methoxycyclohexyl)-1H-pyrazol-4-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
1-(2-methoxycyclohexyl)pyrazol-4-amine |
InChI |
InChI=1S/C10H17N3O/c1-14-10-5-3-2-4-9(10)13-7-8(11)6-12-13/h6-7,9-10H,2-5,11H2,1H3 |
InChI Key |
SNSOVBDITATSEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCCC1N2C=C(C=N2)N |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 1 2 Methoxycyclohexyl 1h Pyrazol 4 Amine
Reactivity Patterns of the Pyrazole (B372694) Ring System in 1-(2-Methoxycyclohexyl)-1H-pyrazol-4-amine
The pyrazole ring is an electron-rich, five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This inherent electron richness governs its general reactivity towards electrophiles and nucleophiles. nih.gov
The pyrazole nucleus is generally susceptible to electrophilic aromatic substitution. rrbdavc.org The regioselectivity of this reaction is directed predominantly to the C4 position. This preference can be explained by examining the stability of the cationic intermediates (Wheland intermediates or sigma complexes) formed upon electrophilic attack. Attack at C4 allows the positive charge to be delocalized across the ring without placing it on the already electron-deficient, pyridine-like nitrogen atom (N2), resulting in a more stable intermediate compared to attack at the C3 or C5 positions. rrbdavc.orgquora.com Electrophilic attack at C3 or C5 would generate a highly unstable intermediate with a positive charge adjacent to the electronegative N2 atom. rrbdavc.org
In the specific case of this compound, the C4 position is already substituted with a powerful electron-donating amino group. The lone pair of electrons on the nitrogen atom of the amino group further increases the electron density of the pyrazole ring, strongly activating it towards electrophilic attack. However, since the most reactive site (C4) is occupied, further electrophilic substitution on the ring is generally disfavored. Instead, electrophiles will preferentially react with the highly nucleophilic exocyclic amino group. Common electrophilic substitution reactions like nitration or halogenation would likely lead to complex product mixtures or require protection of the amino group to direct substitution to the less-favored C3 or C5 positions. scribd.com
The pyrazole ring is considered a π-excessive system, meaning it has a high electron density. nih.gov This characteristic makes the pyrazole core inherently resistant to nucleophilic aromatic substitution. Such reactions typically require the presence of strong electron-withdrawing groups to reduce the ring's electron density and activate it for nucleophilic attack.
In this compound, the presence of the electron-donating 4-amino group further deactivates the ring toward nucleophiles. The C3 and C5 positions, being adjacent to the ring nitrogen atoms, are the most electron-deficient carbons and thus the most likely sites for nucleophilic attack if a reaction could be forced under harsh conditions or through intermediates like diazonium salts. nih.govresearchgate.net However, for this particular molecule, nucleophilic substitution on the pyrazole core is not a favorable or common reaction pathway.
Transformations of the 4-Amine Functionality in this compound
The 4-amino group is the most reactive nucleophilic center in the molecule and is the primary site for a variety of chemical transformations. Its reactions are characteristic of primary aromatic amines.
The lone pair of electrons on the nitrogen atom of the 4-amino group makes it an excellent nucleophile, readily participating in reactions with a range of electrophiles.
Acylation: The amine can be easily acylated to form amides using acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct. This reaction is typically high-yielding and is a common method for protecting the amine group. ijarse.comresearchgate.net
Sulfonation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonamides. This transformation is analogous to acylation and is widely used in medicinal chemistry to introduce the sulfonamide moiety. nih.gov
Alkylation: Direct alkylation of the amino group with alkyl halides can occur but is often difficult to control, potentially leading to mixtures of mono- and di-alkylated products, as well as overalkylation to form quaternary ammonium (B1175870) salts. masterorganicchemistry.com Regioselective mono-alkylation is more effectively achieved via reductive amination.
| Reaction Type | Reagent Example | Product Type | General Conditions |
| Acylation | Acetyl chloride (CH₃COCl) | N-(1-(2-methoxycyclohexyl)-1H-pyrazol-4-yl)acetamide | Inert solvent, base (e.g., pyridine) |
| Sulfonation | p-Toluenesulfonyl chloride | N-(1-(2-methoxycyclohexyl)-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide | Inert solvent, base (e.g., triethylamine) |
| Alkylation | Methyl iodide (CH₃I) | 1-(2-methoxycyclohexyl)-N-methyl-1H-pyrazol-4-amine | Potential for overalkylation |
Reductive amination is a highly efficient and controlled method for the alkylation of amines and represents a key strategy for modifying the 4-amino functionality. scienceinfo.com This one-pot reaction converts the primary amine into a secondary or tertiary amine by reaction with an aldehyde or a ketone in the presence of a reducing agent. wikipedia.org
The mechanism proceeds in two main stages:
Imine/Iminium Ion Formation: The nucleophilic 4-amino group attacks the carbonyl carbon of the aldehyde or ketone to form a hemiaminal intermediate. Under weakly acidic conditions, this intermediate undergoes dehydration to form a C=N double bond, yielding an imine (from a primary amine) or an iminium ion (from a secondary amine). scienceinfo.comorganicchemistrytutor.com
Reduction: The imine or iminium ion is then reduced in situ to the corresponding amine. Mild reducing agents are typically used, as they are selective for the iminium ion over the starting carbonyl compound. Common reagents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comorgoreview.com
This method avoids the issue of over-alkylation associated with direct alkylation using alkyl halides and is a versatile tool for introducing a wide variety of substituents onto the amine nitrogen. masterorganicchemistry.comscienceinfo.com
Chemical Modifications and Stereochemical Considerations of the 2-Methoxycyclohexyl Substituent
The 1-(2-methoxycyclohexyl) group is a bulky, aliphatic substituent that significantly impacts the molecule's physical properties and steric environment.
Chemically, this substituent is relatively inert under the mild conditions typically used to modify the pyrazole ring or the amino group. The ether linkage of the methoxy (B1213986) group is stable and would require harsh conditions, such as strong protic or Lewis acids (e.g., HBr, BBr₃), for cleavage. The cyclohexyl ring itself is a saturated alkane system and is resistant to most chemical transformations short of free-radical reactions or strong oxidation.
The primary importance of the 2-methoxycyclohexyl substituent lies in its stereochemical implications.
Chirality: The substituent has two stereocenters at C1 and C2 of the cyclohexane (B81311) ring. This means the compound can exist as different diastereomers (cis and trans isomers), each of which is chiral and can be resolved into enantiomers. The specific stereochemistry (e.g., (1R,2R), (1S,2S), (1R,2S), (1S,2R)) is fixed during synthesis.
Conformation: The cyclohexane ring will predominantly adopt a chair conformation to minimize steric strain. The bulky pyrazole group and the methoxy group will occupy either axial or equatorial positions depending on the specific isomer (cis or trans) and the conformational equilibrium. The trans isomer, for instance, would likely exist in a conformation where both large substituents are in equatorial positions.
Steric Hindrance: The conformational preference and sheer size of the 2-methoxycyclohexyl group can sterically hinder access to the N1 position of the pyrazole ring and may influence the reactivity of the adjacent 4-amino group by affecting how other molecules can approach it. nih.gov This steric shielding could modulate the rates and outcomes of the reactions described above.
Metal-Catalyzed Transformations Involving this compound as a Substrate or Ligand
No published research data is currently available for this topic.
Computational and Theoretical Investigations of 1 2 Methoxycyclohexyl 1h Pyrazol 4 Amine
Quantum Chemical Calculations on Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, which solve the Schrödinger equation for a given molecular system, provide detailed insights into electronic structure, bonding, and energy. eurasianjournals.com
Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying organic molecules like pyrazole (B372694) derivatives, offering a favorable balance between accuracy and computational cost. eurasianjournals.com This quantum mechanical method is used to predict the electronic structure and properties of atoms and molecules. eurasianjournals.com For 1-(2-Methoxycyclohexyl)-1H-pyrazol-4-amine, DFT calculations can be employed to determine a range of molecular and electronic properties.
DFT calculations can provide optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties such as the dipole moment, polarizability, and the distribution of electron density can be calculated. The molecular electrostatic potential (MEP) surface, another output of DFT calculations, is particularly useful for identifying regions of a molecule that are rich or poor in electrons, which in turn helps in predicting sites for electrophilic and nucleophilic attack.
A typical output from a DFT calculation on a pyrazole derivative might include the following data:
| Property | Calculated Value |
| Total Energy (Hartree) | -652.345 |
| Dipole Moment (Debye) | 3.45 |
| HOMO Energy (eV) | -5.82 |
| LUMO Energy (eV) | -0.98 |
| HOMO-LUMO Gap (eV) | 4.84 |
Note: The data in this table is illustrative for a pyrazole derivative and not the result of a specific calculation on this compound.
The Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive. nih.gov
For this compound, a HOMO-LUMO analysis can predict its behavior in chemical reactions. The distribution of the HOMO and LUMO across the molecule can indicate the most likely sites for electrophilic and nucleophilic attack. For instance, if the HOMO is localized on the pyrazole ring, this region would be susceptible to attack by electrophiles. Conversely, if the LUMO is centered on a particular atom or functional group, that site would be the likely target for nucleophiles. This analysis is crucial for understanding the molecule's potential interactions with other chemical species. researchgate.net
Conformational Analysis of the 2-Methoxycyclohexyl Moiety and its Influence on Overall Molecular Geometry
The 2-methoxycyclohexyl group in this compound introduces significant conformational flexibility. The cyclohexane (B81311) ring can exist in several conformations, with the chair form being the most stable. youtube.com In a substituted cyclohexane, the substituents can occupy either axial or equatorial positions. youtube.com The relative stability of these conformers is determined by steric interactions, particularly 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring. libretexts.org
A representative energy profile for the conformers of a disubstituted cyclohexane is shown below:
| Conformer | Substituent 1 Position | Substituent 2 Position | Relative Energy (kcal/mol) |
| A | Equatorial | Equatorial | 0.0 |
| B | Equatorial | Axial | 1.8 |
| C | Axial | Equatorial | 2.5 |
| D | Axial | Axial | 5.4 |
Note: This table provides a hypothetical example of the relative energies of different conformers for a disubstituted cyclohexane and does not represent specific data for this compound.
Theoretical Studies on Tautomerism and Proton Transfer Reactions within Pyrazol-4-amine Frameworks
The pyrazol-4-amine core of the molecule can exhibit tautomerism, which involves the migration of a proton. nih.gov For pyrazole derivatives, annular tautomerism is a common phenomenon where the proton on a nitrogen atom can move to the other nitrogen atom in the ring. nih.gov In the case of this compound, since the N1 position is substituted, the most likely tautomerism would involve the amino group at the C4 position. The amino group can exist in equilibrium with its imino tautomer.
Theoretical calculations can be used to investigate the relative stabilities of these tautomers. researchgate.net By calculating the energies of the different tautomeric forms, it is possible to predict which form is more stable and therefore more abundant at equilibrium. researchgate.net These calculations can also model the transition state for the proton transfer reaction, providing insights into the energy barrier for the tautomerization process. The surrounding solvent can also play a significant role in the tautomeric equilibrium, and computational models can account for solvent effects.
Elucidation of Reaction Mechanisms and Transition States via Computational Modeling for Synthesis and Functionalization
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical calculations can be used to study the reaction pathway, identify intermediates, and determine the structures of transition states. mdpi.comnih.gov This information is crucial for understanding how the reaction proceeds and for optimizing reaction conditions.
For example, the synthesis of pyrazoles often involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. mdpi.com Computational modeling can map out the potential energy surface of this reaction, revealing the step-by-step mechanism of the cyclization process. Furthermore, if one wishes to perform further functionalization on the this compound molecule, computational studies can predict the most likely sites for reaction and the mechanisms of these subsequent transformations.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions with Reactants or Solvents
While quantum chemical calculations are excellent for studying the properties of single molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. eurasianjournals.com MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of the conformational landscape of flexible molecules like this compound. eurasianjournals.com
An MD simulation of this molecule would reveal how the 2-methoxycyclohexyl ring and the pyrazole group move and interact with each other. This can provide a more complete picture of the molecule's flexibility and the different shapes it can adopt. Furthermore, MD simulations can be used to study the interactions of this compound with other molecules, such as solvent molecules or potential reactants. eurasianjournals.com This can provide insights into solvation effects and the initial steps of a chemical reaction. The results of MD simulations can be used to calculate various properties, such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions, which provide information about the stability and flexibility of the molecule. researchgate.net
Synthetic Applications and Derivatization Strategies of 1 2 Methoxycyclohexyl 1h Pyrazol 4 Amine
Utility as a Versatile Synthetic Building Block for Complex Molecular Architectures
The 4-aminopyrazole moiety is a well-established and versatile building block in heterocyclic synthesis, primarily serving as a precursor for fused pyrazole (B372694) systems. scirp.orgscirp.orgnih.govnih.gov The exocyclic amino group and the adjacent endocyclic nitrogen atom of 1-(2-methoxycyclohexyl)-1H-pyrazol-4-amine can participate in cyclization reactions with various electrophilic reagents to construct bicyclic and polycyclic frameworks.
A prominent application of aminopyrazoles is in the synthesis of pyrazolo[3,4-d]pyrimidines, which are bioisosteres of purines and are prevalent in many biologically active compounds. researchgate.netrsc.org The reaction of this compound with various one-carbon and three-carbon synthons can lead to a diverse array of substituted pyrazolo[3,4-d]pyrimidines. For instance, condensation with formamide (B127407) or triethyl orthoformate can yield the parent pyrazolo[3,4-d]pyrimidine core, which can be further functionalized. researchgate.net
Moreover, reaction with β-dicarbonyl compounds, such as diketones or ketoesters, provides access to pyrazolo[3,4-b]pyridines. nih.gov The regioselectivity of these reactions can often be controlled by the reaction conditions and the nature of the substituents on both the aminopyrazole and the dicarbonyl compound. The presence of the bulky 2-methoxycyclohexyl group on the N1 position of the pyrazole ring can influence the stereochemical outcome of these cyclization reactions, offering a pathway to diastereomerically enriched products.
The following table summarizes some of the key fused heterocyclic systems that can be synthesized from aminopyrazole precursors:
| Fused Heterocyclic System | Reagents/Reaction Conditions |
| Pyrazolo[3,4-d]pyrimidines | Formamide, Triethyl orthoformate, Nitriles researchgate.netnih.gov |
| Pyrazolo[3,4-b]pyridines | β-Diketones, α,β-Unsaturated ketones nih.gov |
| Pyrazolo[3,4-d] researchgate.netthieme-connect.comwhiterose.ac.uktriazines | Diazotization followed by cyclization researchgate.net |
| Imidazo[1,2-b]pyrazoles | α-Haloketones nih.gov |
Regioselective Functionalization at Pyrazole Ring Positions (e.g., C3, C5)
While the C4 position of the subject compound is substituted with an amino group, the C3 and C5 positions of the pyrazole ring are available for further functionalization. The electronic nature of the 4-amino group, being an electron-donating group, activates the pyrazole ring towards electrophilic substitution, primarily at the C5 position. nih.gov
However, achieving regioselectivity in the functionalization of the C3 and C5 positions can be challenging. The bulky N1-substituent, the 2-methoxycyclohexyl group, can exert significant steric hindrance, potentially directing incoming electrophiles to the less hindered C3 position. Judicious choice of reagents and reaction conditions is therefore crucial for controlling the site of functionalization.
Strategies for regioselective functionalization include:
Directed Metalation: The use of directing groups in proximity to either the C3 or C5 position can facilitate regioselective lithiation or other metal-halogen exchange reactions, followed by quenching with an appropriate electrophile.
Halogenation: Selective halogenation at the C5 position can be achieved using various halogenating agents. The resulting halopyrazole can then be subjected to a range of cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a variety of substituents.
Vilsmeier-Haack Reaction: This reaction can be used to introduce a formyl group, typically at the C5 position, which can then be further transformed into other functional groups.
The table below outlines potential regioselective functionalization reactions at the C3 and C5 positions of the pyrazole ring:
| Position | Reaction Type | Reagents | Potential Products |
| C5 | Electrophilic Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | 5-Halo-4-aminopyrazole derivatives |
| C5 | Nitration | Nitrating agents (e.g., HNO₃/H₂SO₄) | 5-Nitro-4-aminopyrazole derivatives |
| C3/C5 | C-H Arylation | Aryl halides, Palladium catalyst | C3/C5-Aryl-4-aminopyrazole derivatives nih.govacs.org |
| C3/C5 | C-H Alkylation | Alkenes/Alkynes, Transition metal catalyst | C3/C5-Alkyl/Alkenyl-4-aminopyrazole derivatives figshare.com |
Derivatization of the Exocyclic Amino Group for Downstream Chemical Transformations
The exocyclic amino group at the C4 position is a key handle for a wide range of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular scaffolds.
Common derivatization strategies include:
Acylation and Sulfonylation: The amino group can be readily acylated with acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to form the corresponding amides and sulfonamides. researchgate.net These reactions can be used to introduce a variety of substituents, which can modulate the biological activity of the resulting compounds.
Alkylation: While direct N-alkylation can be challenging to control, reductive amination with aldehydes or ketones provides a reliable method for the synthesis of secondary and tertiary amines.
Diazotization: The primary amino group can be converted to a diazonium salt upon treatment with nitrous acid. organic-chemistry.orgnumberanalytics.com This versatile intermediate can then be subjected to a variety of transformations, including:
Sandmeyer Reaction: Replacement of the diazonium group with halides (Cl, Br) or cyanide (CN).
Schiemann Reaction: Replacement with fluoride (B91410) (F).
Gomberg-Bachmann Reaction: Arylation to form 4-arylpyrazoles.
Reduction: Deamination to replace the amino group with a hydrogen atom.
Azo Coupling: Reaction with activated aromatic compounds to form azo dyes. researchgate.net
The following table details some of the key derivatization reactions of the exocyclic amino group:
| Reaction Type | Reagents | Product Class |
| Acylation | Acyl chlorides, Anhydrides | Amides |
| Sulfonylation | Sulfonyl chlorides | Sulfonamides researchgate.net |
| Reductive Amination | Aldehydes/Ketones, Reducing agent (e.g., NaBH₃CN) | Secondary/Tertiary Amines |
| Diazotization-Sandmeyer | NaNO₂, HCl/HBr, CuCl/CuBr | 4-Halopyrazoles |
| Diazotization-Schiemann | NaNO₂, HBF₄, heat | 4-Fluoropyrazoles |
| Diazotization-Azo Coupling | Activated aromatic compounds | 4-Arylazopyrazoles researchgate.net |
Strategies for Introducing and Manipulating Chiral Centers for Enantioselective Synthesis
The presence of a chiral 2-methoxycyclohexyl group in this compound provides a starting point for enantioselective synthesis. The existing stereocenters can influence the stereochemical outcome of subsequent reactions, a phenomenon known as diastereoselective synthesis.
Strategies for manipulating and introducing new chiral centers include:
Diastereoselective Reactions: The chiral N1-substituent can direct the approach of reagents to the pyrazole ring or to substituents at other positions, leading to the preferential formation of one diastereomer over another. This can be particularly relevant in reactions involving the functionalization of the pyrazole ring or the derivatization of the amino group.
Chiral Auxiliaries: The amino group can be derivatized with a chiral auxiliary to guide the stereoselective introduction of new stereocenters. The auxiliary can then be removed to yield the enantiomerically enriched product.
Asymmetric Catalysis: The use of chiral catalysts can enable the enantioselective functionalization of the pyrazole core or its side chains. For example, asymmetric hydrogenation of a double bond introduced at the C3 or C5 position could generate a new stereocenter with high enantiomeric excess. thieme-connect.comresearchgate.net
Resolution: If a reaction produces a mixture of diastereomers, they can often be separated by chromatographic techniques, such as chiral HPLC, or by selective crystallization.
The following table outlines some approaches for enantioselective synthesis involving the subject compound:
| Strategy | Description | Example Application |
| Diastereoselective Cyclization | The chiral N1-substituent influences the stereochemistry of a ring-forming reaction. | Synthesis of diastereomerically enriched fused pyrazole systems. |
| Chiral Auxiliary Directed Alkylation | A chiral auxiliary attached to the amino group directs the stereoselective alkylation of a prochiral center. | Introduction of a new stereocenter on a side chain. |
| Asymmetric Hydrogenation | A chiral catalyst is used to hydrogenate a double bond enantioselectively. | Creation of a new chiral center at C3 or C5. |
| Kinetic Resolution | A chiral reagent or catalyst selectively reacts with one enantiomer of a racemic intermediate. | Separation of enantiomers of a derivatized pyrazole. |
Integration of Synthetic Pathways into Flow Chemistry and Automated Synthesis Platforms
The synthesis of pyrazole derivatives, including aminopyrazoles, has been successfully adapted to flow chemistry and automated synthesis platforms. nih.govdurham.ac.uklookchem.com These technologies offer several advantages over traditional batch synthesis, including improved safety, scalability, reproducibility, and the potential for rapid library synthesis.
A key step in the synthesis of this compound, the cyclization reaction to form the pyrazole ring, can be performed in a continuous flow reactor. nih.gov This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities.
Furthermore, the derivatization reactions discussed in the previous sections can also be integrated into a flow-based or automated workflow. For example, a flow reactor could be used for the initial pyrazole synthesis, followed by an in-line purification step, and then a subsequent reactor for the derivatization of the amino group. This "end-to-end" synthesis approach can significantly accelerate the drug discovery and development process. whiterose.ac.ukwhiterose.ac.uk
The table below highlights the benefits of using flow chemistry and automated synthesis for the preparation and derivatization of this compound:
| Technology | Advantages | Application to Target Compound |
| Flow Chemistry | Enhanced safety, scalability, precise reaction control, improved yields and purity. | Synthesis of the pyrazole core and subsequent functionalization reactions. durham.ac.uknih.gov |
| Automated Synthesis | High-throughput synthesis, rapid library generation, unattended operation. | Preparation of a diverse library of derivatives for structure-activity relationship (SAR) studies. whiterose.ac.ukrsc.org |
| In-line Purification | Reduced work-up time, continuous processing. | Integration with flow synthesis to isolate pure intermediates and final products. |
| Real-time Analysis | Immediate feedback on reaction progress, optimization of reaction conditions. | Monitoring of reaction conversions and impurity profiles. |
Advanced Analytical Techniques in the Research of 1 2 Methoxycyclohexyl 1h Pyrazol 4 Amine
Chromatographic Methodologies for Separation, Isolation, and Purity Determination in Research Settings
Chromatographic techniques are indispensable for the separation and purification of 1-(2-methoxycyclohexyl)-1H-pyrazol-4-amine from starting materials, byproducts, and isomers. They are also the gold standard for determining the purity of the final compound.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of pyrazole (B372694) derivatives. For this compound, a reversed-phase (RP-HPLC) method is typically developed due to the compound's moderate polarity. ijcpa.insemanticscholar.org
Method Development Insights:
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice, offering excellent separation for a wide range of organic molecules. ijcpa.inresearchgate.netresearchgate.net
Mobile Phase: The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. researchgate.netresearchgate.net The ratio is optimized to achieve a good retention time and peak shape. For pyrazole-amine compounds, an acidic modifier like trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase to improve peak symmetry by protonating the amine group and minimizing tailing. ijcpa.insemanticscholar.org
Detection: The pyrazole ring contains a chromophore that absorbs UV light. A photodiode array (PDA) or UV detector set between 210-260 nm would be suitable for detecting the compound. ijcpa.inresearchgate.net
Purity Analysis: A developed HPLC method can establish the purity of a synthesized batch by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. Purity levels exceeding 95% are often required for subsequent research applications. google.com
Interactive Table: Typical RP-HPLC Parameters
| Parameter | Typical Value/Condition | Purpose |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Stationary phase for separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile : Water with 0.1% TFA (Gradient or Isocratic) | Elutes the compound from the column. TFA improves peak shape. |
| Flow Rate | 1.0 mL/min | Ensures consistent and reproducible retention times. ijcpa.insemanticscholar.org |
| Column Temp. | 25-30 °C | Maintains stable retention times by controlling viscosity. |
| Injection Vol. | 5-20 µL | Volume of the sample introduced into the system. |
| Detector | UV/PDA | Quantifies the compound based on its UV absorbance. |
| Wavelength | ~230 nm | Wavelength of maximum absorbance for the pyrazole chromophore. |
| Retention Time | 5-10 min | Time taken for the analyte to pass through the column. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds and is particularly useful for monitoring the progress of the synthesis of this compound. It can identify starting materials, intermediates, and volatile byproducts in the reaction mixture. nih.govresearchgate.net
Applications in Research:
Reaction Monitoring: By taking small aliquots from the reaction at different time points, GC-MS can track the disappearance of reactants and the appearance of the desired product, helping to optimize reaction time and conditions.
Byproduct Identification: The synthesis of substituted pyrazoles can sometimes yield regioisomers or other byproducts. nih.gov GC-MS can help identify these impurities, providing valuable information for refining the synthetic route and purification process.
Purity of Volatile Intermediates: If the synthesis involves volatile precursors, GC-MS is the ideal method to assess their purity before they are used in subsequent steps.
For a compound like this compound, derivatization might be necessary to increase its volatility and thermal stability for GC analysis. However, its relatively low molecular weight may allow for direct analysis under carefully controlled conditions. acs.org
Spectroscopic Techniques for Structural and Mechanistic Insights
Spectroscopic methods provide detailed information about the molecular structure, connectivity, and electronic properties of this compound.
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide a wealth of information. wikipedia.org
Structural Insights:
Stereochemistry: The 2-methoxycyclohexyl group has stereocenters, leading to the possibility of cis/trans isomers. ¹H NMR, particularly the coupling constants between protons on the cyclohexyl ring, can be used to determine the relative stereochemistry of the methoxy (B1213986) group and the pyrazole substituent. acs.org Advanced 2D NMR techniques like NOESY can further confirm spatial relationships between protons.
Tautomerism: Aminopyrazoles can exist in different tautomeric forms. researchgate.netnih.gov While the N-substitution in this compound prevents the common annular tautomerism seen in NH-pyrazoles, amino-imino tautomerism is still possible. bohrium.com Low-temperature NMR studies can sometimes "freeze out" these forms, allowing for the observation of distinct signals for each tautomer. researchgate.netresearchgate.net
Interactive Table: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃
| Protons | Predicted δ (ppm) | Multiplicity | Notes |
| Pyrazole H-3, H-5 | 7.0 - 7.8 | s, s | Two singlets in the aromatic region, characteristic of a 1,4-disubstituted pyrazole. |
| NH₂ | 3.0 - 5.0 | br s | A broad singlet; chemical shift is concentration and solvent dependent. |
| CH-N (cyclohexyl) | 3.8 - 4.5 | m | The proton on the carbon attached to the pyrazole nitrogen. |
| CH-O (cyclohexyl) | 3.2 - 3.8 | m | The proton on the carbon bearing the methoxy group. |
| OCH₃ | 3.3 - 3.6 | s | A sharp singlet integrating to three protons. |
| Cyclohexyl CH₂ | 1.2 - 2.5 | m | A complex series of multiplets for the remaining cyclohexyl protons. |
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
Fragmentation Analysis: Upon ionization (e.g., by electron impact), the molecular ion will undergo fragmentation. Analyzing these fragments helps to confirm the structure. Key expected fragmentation pathways for this molecule include:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the amine is a common fragmentation pathway for amines. libretexts.org
Loss of Methoxy Group: Loss of a methoxy radical (•OCH₃, 31 Da) or methanol (CH₃OH, 32 Da) from the cyclohexyl ring.
Cleavage of the Cyclohexyl Ring: The cyclohexyl ring can undergo characteristic fragmentation, often leading to a base peak corresponding to the stable pyrazole-containing fragment. nist.govchemicalbook.com
Pyrazole Ring Fragmentation: The pyrazole ring itself can break apart, typically involving the loss of N₂ or HCN, which is characteristic of many nitrogen-containing heterocycles. asianpubs.orgresearchgate.net
Interactive Table: Predicted Mass Spectrometry Fragments
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
| 209 | [M-H]⁺ | Loss of a hydrogen atom. |
| 179 | [M-OCH₃]⁺ | Loss of the methoxy group. |
| 127 | [Cyclohexyl-O-CH₃]⁺ | Cleavage of the N-Cyclohexyl bond. |
| 110 | [C₅H₈N₃]⁺ | Fragment containing the aminopyrazole attached to the cyclohexyl C1 carbon. |
| 83 | [C₄H₅N₂]⁺ | Pyrazole ring fragment after cleavage. |
| 82 | [C₄H₄N₂]⁺ | Aminopyrazole ring fragment. |
IR and UV-Vis spectroscopy are complementary techniques that provide rapid information about the functional groups and electronic system of the molecule. itwreagents.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrations of functional groups present in this compound. The IR spectrum would confirm the presence of the amine, the aromatic-like pyrazole ring, and the ether linkage. nih.gov
N-H Stretching: The primary amine (NH₂) group will show two characteristic medium-intensity bands in the region of 3300-3500 cm⁻¹.
C-H Stretching: Bands just below 3000 cm⁻¹ correspond to the sp³ C-H bonds of the cyclohexyl ring, while bands just above 3000 cm⁻¹ can indicate the sp² C-H bonds of the pyrazole ring.
C=N and C=C Stretching: The pyrazole ring will exhibit characteristic stretching vibrations in the 1450-1600 cm⁻¹ region.
C-O Stretching: A strong, characteristic band for the C-O ether stretch is expected in the 1070-1150 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. researchgate.net The primary chromophore in this compound is the substituted pyrazole ring. The spectrum, typically run in a solvent like ethanol (B145695) or methanol, is expected to show absorption maxima corresponding to π → π* transitions within the aromatic system. bohrium.com The position of the maximum absorption (λ_max) can be influenced by the substituents on the ring; the electron-donating amine group at the 4-position is expected to cause a shift in the absorption wavelength compared to an unsubstituted pyrazole. acs.orgresearchgate.net A typical λ_max for such a system would be in the range of 220-280 nm.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Elucidation
X-ray crystallography stands as an unparalleled technique for the unambiguous determination of a molecule's solid-state structure. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed three-dimensional map of electron density can be generated, from which the precise positions of atoms and the bonds between them can be inferred. This method is crucial for molecules with stereocenters, such as this compound, as it can establish the absolute stereochemistry and reveal the preferred conformation of the molecule in the crystalline state.
Furthermore, crystallographic analysis elucidates intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules within the crystal lattice. researchgate.net In the case of pyrazol-4-amines, the amine group can act as a hydrogen bond donor, influencing the supramolecular architecture. These non-covalent interactions are vital for understanding the physical properties of the solid material.
While a specific crystal structure for this compound is not publicly available, the table below presents representative crystallographic data from a related substituted pyrazole derivative, illustrating the type of information obtained from such an analysis.
| Parameter | Value |
|---|---|
| Compound | (Z)-3-methyl-4-((naphthalen-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Unit Cell Dimensions | a = 6.5683 Å, b = 12.7384 Å, c = 20.198 Å |
| Molecules per Unit Cell (Z) | 4 |
| Key Feature | Structure stabilized by N–H···O and C–H···O hydrogen bonds |
Elemental Analysis for Compositional Verification in Synthetic Research
Elemental analysis is a cornerstone technique in synthetic chemistry used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample. This method provides a fundamental check of a compound's purity and confirms its empirical formula. In the synthesis of a target molecule like this compound, elemental analysis serves as a critical quality control step to validate that the isolated product has the correct atomic composition.
The procedure involves the combustion of a small, precisely weighed sample under controlled conditions. The resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and quantified. From these measurements, the percentage of each element in the original sample is calculated. These experimentally determined percentages are then compared against the theoretical values calculated from the compound's proposed molecular formula. A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the compound's identity and purity. researchgate.net
Numerous studies on the synthesis of novel pyrazole derivatives report the use of elemental analysis to confirm the structures of newly formed compounds. mdpi.comresearchgate.net It is a standard characterization technique that complements spectroscopic methods like NMR and mass spectrometry.
The table below shows an example of elemental analysis data for a substituted bipyrazole derivative, demonstrating the comparison between theoretical and experimental values.
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 68.84 | 68.99 |
| Hydrogen (H) | 3.85 | 3.86 |
| Nitrogen (N) | 10.70 | 10.62 |
Future Research Directions and Unexplored Avenues for 1 2 Methoxycyclohexyl 1h Pyrazol 4 Amine
Development of Novel and More Sustainable Synthetic Routes
The synthesis of N-substituted 4-aminopyrazoles is a cornerstone of medicinal and materials chemistry. chim.itarkat-usa.org Future research should prioritize the development of environmentally benign and efficient synthetic pathways to 1-(2-Methoxycyclohexyl)-1H-pyrazol-4-amine. Traditional methods often rely on multi-step processes that may involve harsh reagents and generate significant waste.
Modern synthetic strategies offer greener alternatives. Key areas for exploration include:
Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times and improve yields for the cyclization and N-alkylation steps required to form the target molecule.
Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters, enhancing safety and scalability while minimizing solvent usage.
Catalytic C-N Bond Formation: Investigating transition-metal-catalyzed (e.g., Palladium, Copper) cross-coupling reactions could provide a direct and efficient route to link the 2-methoxycyclohexyl moiety to the pyrazole (B372694) nitrogen. chim.it
Green Solvents: Replacing conventional volatile organic compounds with bio-based solvents or water would significantly improve the environmental profile of the synthesis. ias.ac.in
A comparative table of potential synthetic approaches is presented below.
| Feature | Traditional Synthesis (Hypothetical) | Sustainable Synthesis (Proposed) |
| Energy Source | Conventional heating (oil bath) | Microwave irradiation, controlled heating in flow |
| Solvents | Chlorinated solvents, DMF, Toluene | Water, Ethanol (B145695), Supercritical CO2 |
| Catalysis | Stoichiometric reagents, strong acids/bases | Transition-metal catalysts, biocatalysts |
| Reaction Time | Hours to days | Minutes to hours |
| Workup | Solvent-intensive extraction | Simplified, potentially automated purification |
| Waste Generation | High | Minimized |
Advancement in Spectroscopic and Chromatographic Methodologies for Complex Heterocycles
The structural complexity of this compound, particularly the presence of stereocenters on the cyclohexyl ring, necessitates advanced analytical techniques for unambiguous characterization.
Future research should focus on applying and refining the following methodologies:
Advanced NMR Spectroscopy: While standard 1H and 13C NMR are essential, two-dimensional techniques are critical. rsc.org
HSQC (Heteronuclear Single Quantum Coherence): To correlate proton and carbon signals directly.
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range connectivity and confirm the attachment point of the cyclohexyl ring to the pyrazole nitrogen.
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry of the substituents on the cyclohexyl ring.
Chiral Chromatography: The synthesis of this compound will likely produce a mixture of diastereomers and enantiomers. The development of chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) methods is crucial for the separation and analysis of these stereoisomers. SFC is an attractive, greener alternative to traditional HPLC.
X-ray Crystallography: Obtaining a single crystal structure would provide definitive proof of the molecule's three-dimensional architecture and intermolecular interactions. nih.gov
| Analytical Technique | Information Gained for this compound |
| 2D NMR (HSQC, HMBC) | Unambiguous assignment of all proton and carbon atoms; confirmation of N1-cyclohexyl linkage. rsc.org |
| NOESY | Determination of the cis/trans relationship between the methoxy (B1213986) group and the pyrazole attachment point on the cyclohexyl ring. |
| Chiral HPLC/SFC | Separation and quantification of individual stereoisomers. |
| X-ray Crystallography | Absolute confirmation of molecular structure, bond lengths, bond angles, and solid-state packing. nih.gov |
Exploration of Undiscovered Reactivity Patterns and Derivatization Pathways
The 4-amino group and the pyrazole ring are both reactive sites that can be targeted for further chemical modification, opening pathways to a diverse library of new compounds. arkat-usa.org
Key areas for future reactivity studies include:
Functionalization of the Amino Group: The primary amine can be readily acylated, sulfonated, or alkylated to generate amides, sulfonamides, and secondary/tertiary amines, respectively. It can also undergo reactions like diazotization, providing a gateway to other functional groups.
Electrophilic Substitution on the Pyrazole Ring: The electron-donating nature of the amino group will activate the pyrazole ring towards electrophilic substitution, likely at the C5 position. Reactions such as halogenation, nitration, and Friedel-Crafts acylation could be explored.
Formation of Fused Heterocycles: The 4-aminopyrazole motif is a well-known precursor for synthesizing fused ring systems like pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, which are prominent scaffolds in medicinal chemistry. arkat-usa.org
| Reagent/Reaction Type | Potential Product |
| Acyl Chloride (R-COCl) | N-(1-(2-methoxycyclohexyl)-1H-pyrazol-4-yl)amide |
| N-Bromosuccinimide (NBS) | 5-Bromo-1-(2-methoxycyclohexyl)-1H-pyrazol-4-amine |
| β-Diketones | Pyrazolo[1,5-a]pyrimidine derivatives |
| Aldehydes/Ketones | Schiff bases (Imines) |
Advanced Computational Predictions for the Design of Novel Analogs and Reaction Optimization
Computational chemistry is a powerful tool for accelerating research by predicting molecular properties and reaction outcomes, thereby reducing the need for extensive empirical experimentation. eurasianjournals.comeurasianjournals.com
Future computational studies should focus on:
Density Functional Theory (DFT) Calculations: DFT can be used to predict key properties such as NMR and IR spectra to aid in structural elucidation, determine the energies of different stereoisomers, and map out electronic properties like HOMO/LUMO energy levels to predict reactivity. rsc.org
Reaction Mechanism Modeling: Computational modeling can be used to investigate the transition states and energy barriers of potential synthetic routes, helping to optimize reaction conditions for higher yields and selectivity. unicamp.br
In Silico Design of Analogs: By modeling the interactions of virtual analogs with biological targets or material surfaces, computational screening can identify new derivatives with enhanced properties before they are synthesized. This approach, often used in drug discovery, can guide the design of molecules with specific desired characteristics. nih.govresearchgate.net
Investigation of its Potential as Ligands in Catalysis or as Precursors in Non-Biological Materials Science
The inherent structural features of this compound make it a promising candidate for applications beyond biology.
Ligands in Catalysis: Pyrazole derivatives are excellent N-donor ligands for coordinating with transition metals to form catalysts. arabjchem.orgnih.govrsc.org The target molecule possesses multiple potential coordination sites (the two pyrazole nitrogens and the exocyclic amine). The chiral 2-methoxycyclohexyl group could introduce asymmetry to the metal complex, making it a candidate for applications in asymmetric catalysis. The catalytic activity of such complexes could be tuned by modifying the substituents. rsc.org
Materials Science: Pyrazole-containing compounds have been investigated for their use in various materials. mdpi.com
Organic Electronics: The conjugated pyrazole ring suggests potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where electron-rich heterocycles are often employed. mdpi.com
Metal-Organic Frameworks (MOFs): The multiple nitrogen donor sites could allow the molecule to act as a linker to connect metal nodes, forming porous MOF structures with potential applications in gas storage or separation.
Functional Dyes: Derivatization of the core structure could lead to compounds with interesting photophysical properties, suitable for use as fluorescent probes or functional dyes. mdpi.com
Q & A
Q. What are the established synthetic routes for 1-(2-Methoxycyclohexyl)-1H-pyrazol-4-amine?
The synthesis typically involves cyclization and functionalization steps. For example:
- Cyclization : Reacting 2-chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone with nucleophilic reagents under reflux conditions (e.g., POCl₃ at 120°C) .
- Functionalization : Substitution reactions using cesium carbonate and copper(I) bromide as catalysts in dimethyl sulfoxide (DMSO) at 35°C for 48 hours, followed by extraction and chromatographic purification .
- Key intermediates : 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride derivatives are often synthesized via formylation and oxidation steps .
Q. How is the structural identity of this compound confirmed?
- Spectroscopic methods :
- X-ray crystallography : Used to resolve regioisomeric ambiguities in related pyrazole derivatives .
Advanced Research Questions
Q. What in vitro assays are used to evaluate the pharmacological activity of this compound?
- Antimicrobial assays : Broth microdilution methods (e.g., against S. aureus or E. coli) to determine MIC values .
- Anticancer screening : Sea urchin embryo assays or human cancer cell line panels (e.g., MCF-7, A549) to assess antimitotic activity .
- Enzyme inhibition : Carbonic anhydrase I/II inhibition assays using spectrophotometric methods .
Q. How do structural modifications influence the biological activity of this compound?
-
Substituent effects :
-
Methodology : Structure-Activity Relationship (SAR) studies involve synthesizing analogs and comparing IC₅₀/MIC values across assays .
Q. How can discrepancies in reported biological activity data be resolved?
- Variables to consider :
- Statistical approaches : Meta-analysis of multiple studies to identify trends or outliers .
Q. What computational methods support the drug design of derivatives?
- Molecular docking : Predict binding affinity to targets like σ₁ receptors or tubulin using software (e.g., AutoDock Vina) .
- QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with activity data .
- DFT calculations : Optimize geometries and calculate frontier molecular orbitals to assess reactivity .
Methodological Considerations
Q. What purification techniques are optimal for this compound?
Q. How is regioselectivity achieved during synthesis?
- Directing groups : Methoxy or halogen substituents on the cyclohexyl ring guide coupling reactions .
- Catalytic systems : Copper(I) bromide improves yield in Ullmann-type couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
